molecular formula C20H23N3O3 B11333458 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11333458
M. Wt: 353.4 g/mol
InChI Key: UNKXAWOWJYABLH-UHFFFAOYSA-N
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Description

N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrazole ring, and a phenoxyacetamide moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: The initial step involves the preparation of the furan-2-ylmethyl intermediate through the reaction of furan with a suitable alkylating agent.

    Synthesis of the Pyrazole Ring: The furan-2-ylmethyl intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Coupling with Phenoxyacetic Acid: The pyrazole derivative is subsequently coupled with phenoxyacetic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[4-methyl-2-(propan-2-yl)phenoxy]acetamide
  • N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[5-methyl-2-(butan-2-yl)phenoxy]acetamide

Uniqueness

N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of furan, pyrazole, and phenoxyacetamide moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23N3O3/c1-14(2)17-7-6-15(3)11-18(17)26-13-20(24)22-19-8-9-21-23(19)12-16-5-4-10-25-16/h4-11,14H,12-13H2,1-3H3,(H,22,24)

InChI Key

UNKXAWOWJYABLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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